molecular formula C9H9I B3053783 1-Iodo-4-(prop-1-EN-2-YL)benzene CAS No. 561023-21-0

1-Iodo-4-(prop-1-EN-2-YL)benzene

Cat. No. B3053783
CAS RN: 561023-21-0
M. Wt: 244.07
InChI Key: KZKGSBZPFXJFTR-UHFFFAOYSA-N
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Description

“1-Iodo-4-(prop-1-EN-2-YL)benzene” is a chemical compound with the molecular formula C9H9I . It is also known by its CAS number 561023-21-0 .


Synthesis Analysis

The synthesis of “1-Iodo-4-(prop-1-EN-2-YL)benzene” involves several stages. One of the methods includes the reaction of Methyltriphenylphosphonium bromide with n-butyllithium in tetrahydrofuran under an inert atmosphere. This is followed by the reaction with 4-Iodoacetophenone in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of “1-Iodo-4-(prop-1-EN-2-YL)benzene” consists of a benzene ring with an iodine atom and a prop-1-EN-2-YL group attached to it . The molecular weight of the compound is 244.07 .


Physical And Chemical Properties Analysis

“1-Iodo-4-(prop-1-EN-2-YL)benzene” is a compound with the molecular formula C9H9I and a molecular weight of 244.07 . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources .

Scientific Research Applications

Synthesis of New Compounds

1-Iodo-4-(prop-1-EN-2-YL)benzene can be used in the synthesis of new compounds. For instance, it has been used in the preparation of 1-benzyloxy-2- (3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This process involved bromination, benzyl protection, and halogen exchange reaction .

Ullmann Coupling Reaction

This compound has been used in Ullmann coupling reactions. The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2- (3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Study of Solvents and Ligands

The effects of solvents and ligands in halogen exchange reactions have been studied using 1-Iodo-4-(prop-1-EN-2-YL)benzene . This research can provide valuable insights into the behavior of this compound under different conditions.

Synthesis of Fluorescent Molecules

1-Iodo-4-(prop-1-EN-2-YL)benzene can be used in the synthesis of fluorescent molecules. For example, derivatives of 1,8-Naphthalimide (NIs) have been synthesized via an aromatic nucleophilic substitution reaction .

Biological Labeling

The synthesized NIs derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features make these derivatives excellent labeling reagents in biological systems .

Fluorescence Chemosensors

NIs and their derivatives have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Safety And Hazards

The safety and hazards associated with “1-Iodo-4-(prop-1-EN-2-YL)benzene” are not specified in the available sources. It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

1-iodo-4-prop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKGSBZPFXJFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678999
Record name 1-Iodo-4-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-(prop-1-EN-2-YL)benzene

CAS RN

561023-21-0
Record name 1-Iodo-4-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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